
Acyclovir elaidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-4010 is effective against herpes simplex.
科学的研究の応用
Antiviral Efficacy
Acyclovir elaidate has been primarily investigated for its effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies conducted on female guinea pigs have demonstrated that this compound exhibits a superior capability in reducing clinical symptoms of primary genital herpes compared to both acyclovir and penciclovir. In a controlled study, the compound was administered via oral gavage or intraperitoneal injection, revealing significant reductions in the incidence and severity of spontaneous recurrent genital herpes following HSV-2 infection .
Key Findings from Animal Studies
- Dosage and Administration : The compound was administered at doses ranging from 15 to 40 mg/kg/day intraperitoneally or 50 to 200 mg/kg/day orally. The treatment commenced four hours post-infection and continued for ten days.
- Clinical Outcomes : Results indicated that treated animals experienced shorter durations of symptoms, lower lesion scores, and reduced edema compared to placebo groups. For instance, the average duration of symptoms was 8.1 days for this compound versus 9.1 days for placebo .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved bioavailability compared to standard acyclovir formulations. This enhanced profile is attributed to the structural modifications that facilitate better absorption and distribution within the body. The compound's design aims to prolong its activity while reducing toxicity, particularly in immunocompromised patients who are at higher risk for HSV infections .
Therapeutic Advantages
This compound is being explored not only as a standalone treatment but also in combination with other antiviral agents. Its potential use in conjunction with agents like zidovudine for HIV treatment or interferon for chronic hepatitis B highlights its versatility in managing viral infections beyond just HSV .
Comparative Efficacy
A comparison of this compound with traditional treatments reveals several advantages:
- Increased Efficacy : In studies, this compound has shown to outperform both acyclovir and penciclovir in reducing clinical symptoms associated with HSV infections.
- Resistance Management : Given the rising concern over acyclovir-resistant strains of HSV, this compound may offer a viable alternative due to its different mechanism of action .
Case Studies and Clinical Implications
While extensive clinical trials are still needed, preliminary case studies indicate that this compound could be beneficial for patients who experience recurrent HSV infections or those who are resistant to conventional therapies. For example, a patient undergoing hematopoietic stem cell transplantation with an acyclovir-resistant HSV infection showed significant improvement when treated with alternative antiviral strategies that included agents like imiquimod alongside traditional antivirals .
特性
CAS番号 |
151090-37-8 |
---|---|
分子式 |
C26H43N5O4 |
分子量 |
489.7 g/mol |
IUPAC名 |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C26H43N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(32)35-19-18-34-21-31-20-28-23-24(31)29-26(27)30-25(23)33/h9-10,20H,2-8,11-19,21H2,1H3,(H3,27,29,30,33)/b10-9+ |
InChIキー |
FYGPTZLPOPGMKF-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
P-4010; P4010; P 4010 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。